molecular formula C22H26F2N6O3S B10919913 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B10919913
M. Wt: 492.5 g/mol
InChI Key: CDXLHTYSFLYCMT-UHFFFAOYSA-N
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Description

1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a difluoromethyl group, a pyrazole ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and the introduction of the difluoromethyl group. The process often starts with the preparation of the pyrazole intermediate, followed by sulfonylation using appropriate sulfonyl chlorides. The difluoromethyl group is introduced using difluoromethylation reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The pyrazole and imidazole rings contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

  • Difluoromethyl phenyl sulfone
  • Difluoromethyl 2-pyridyl sulfone
  • Ethyl bromodifluoroacetate

Comparison: 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-N~3~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of a difluoromethyl group, pyrazole ring, and imidazole moiety. This structural complexity provides it with distinct chemical and biological properties compared to simpler difluoromethylated compounds .

Properties

Molecular Formula

C22H26F2N6O3S

Molecular Weight

492.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26F2N6O3S/c1-14-20(15(2)30(27-14)22(23)24)34(32,33)28-11-4-5-17(13-28)21(31)26-18-6-8-19(9-7-18)29-12-10-25-16(29)3/h6-10,12,17,22H,4-5,11,13H2,1-3H3,(H,26,31)

InChI Key

CDXLHTYSFLYCMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4C

Origin of Product

United States

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